molecular formula C17H12ClN3O3 B3834294 N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline

Cat. No.: B3834294
M. Wt: 341.7 g/mol
InChI Key: PSGVOCBEPUSBFJ-YBFXNURJSA-N
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Description

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline is a complex organic compound characterized by the presence of a furan ring, a nitro group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline typically involves a multi-step process. One common method includes the condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde with 4-nitroaniline under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, basic conditions

    Condensation: Aldehydes, ketones, acidic or basic conditions

Major Products Formed

    Reduction: Formation of N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-aminoaniline

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Condensation: Formation of Schiff bases

Scientific Research Applications

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide
  • N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide

Uniqueness

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-16-4-2-1-3-15(16)17-10-9-14(24-17)11-19-20-12-5-7-13(8-6-12)21(22)23/h1-11,20H/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGVOCBEPUSBFJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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